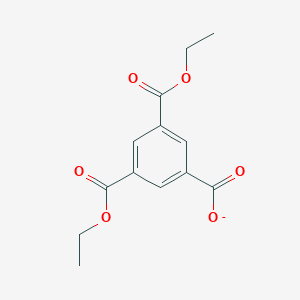

3,5-Bis(ethoxycarbonyl)benzoate

Description

Contextual Significance of Substituted Benzoate (B1203000) Derivatives

The strategic placement of substituents on the benzoate ring allows for the fine-tuning of a molecule's properties. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the reactivity of the aromatic ring and the properties of the carboxylate group. acs.org This principle is extensively applied in the development of novel materials and pharmaceuticals. In medicinal chemistry, substituted benzoic acid scaffolds have been designed as potent inhibitors of biological targets, such as anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov Research has shown that modifications to the substituents on the benzoic acid core can lead to significant improvements in binding affinity and selectivity for these protein targets. nih.gov Furthermore, the synthesis of various N-substituted benzamide (B126) derivatives has been explored for their potential as antitumor agents. researchgate.net

The versatility of substituted benzoates is also evident in their use as building blocks for more complex molecules. They are key intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers. The esterification of substituted benzoic acids is a common and crucial reaction, with various catalytic methods being developed to improve efficiency and yield. mdpi.comyoutube.com

| Property | Value |

|---|---|

| CAS Number | 4105-93-5 chemscene.com |

| Molecular Formula | C₁₃H₁₃O₆⁻ chemscene.com |

| Molecular Weight | 265.24 g/mol chemscene.com |

| Synonym | DIETHYL 5-CARBOXY-ISOPHTHALATE chemscene.com |

Overview of Research Trajectories for the Compound Class

The research trajectory for 3,5-disubstituted benzoate derivatives, including this compound, is characterized by its application as a versatile building block in the synthesis of more complex and functionally diverse molecules. The trifunctional nature of this specific compound—possessing two ester groups and one carboxylic acid (or its conjugate base, benzoate)—makes it a valuable synthon for creating dendritic polymers, metal-organic frameworks (MOFs), and intricate pharmaceutical intermediates.

One significant research avenue involves using the 3,5-disubstituted pattern to create specific molecular shapes and functionalities. For example, related structures like Methyl 3,5-bis(cyclo-hexyl-meth-oxy)benzoate have been synthesized as monomers for novel dendrimers. nih.govnih.gov Dendrimers are highly branched, tree-like molecules with potential applications in drug delivery and environmental remediation. nih.gov The 3,5-substitution pattern is ideal for creating the branched structures that are characteristic of dendrimers.

In medicinal chemistry, the core structure is incorporated into larger molecules designed to have specific biological activities. A notable example is the synthesis of Sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate. mdpi.com In this case, the 1,4-dihydropyridine (B1200194) scaffold is functionalized with the 3,5-bis(ethoxycarbonyl)phenyl group, and the resulting compound is coupled with the amino acid L-methionine. mdpi.com This research highlights the utility of the bis(ethoxycarbonyl)benzoate moiety in constructing complex molecules with potential therapeutic applications. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(ethoxycarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-3-18-12(16)9-5-8(11(14)15)6-10(7-9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVXMTRMXPWCCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626639 | |

| Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-93-5 | |

| Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Bis Ethoxycarbonyl Benzoate and Its Functionalized Analogues

Esterification and Carboxylate Formation Strategies

The most direct and fundamental approach to synthesizing 3,5-Bis(ethoxycarbonyl)benzoate is through the Fischer-Speier esterification of 3,5-benzenedicarboxylic acid (isophthalic acid). This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of ethanol (B145695). masterorganicchemistry.combyjus.comlibretexts.org The presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. libretexts.orgwikipedia.orgorganic-chemistry.org

The reaction is reversible, and to drive the equilibrium towards the formation of the diester, an excess of the alcohol is commonly used, which can also serve as the solvent. masterorganicchemistry.combyjus.com Another strategy to maximize the yield is the removal of water, a byproduct of the reaction, through methods like azeotropic distillation. wikipedia.orgorganic-chemistry.org The general reaction is illustrated below:

C₆H₄(COOH)₂ + 2 C₂H₅OH ⇌ C₆H₄(COOC₂H₅)₂ + 2 H₂O

A similar approach is employed for the synthesis of functionalized analogues, such as dimethyl 5-nitroisophthalate, where 5-nitroisophthalic acid is esterified with methanol (B129727) in the presence of sulfuric acid. chemicalbook.comgoogle.comontosight.aigoogle.com This highlights the robustness of the Fischer-Speier esterification for a range of substituted isophthalic acids.

Table 1: Representative Fischer-Speier Esterification Reactions for Isophthalate (B1238265) Derivatives This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagent | Catalyst | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 5-Nitroisophthalic acid | Methanol | Conc. H₂SO₄ | Reflux, 3h | Dimethyl 5-nitroisophthalate | 98% | chemicalbook.com |

| Acetic acid | Ethanol | Acid catalyst | Equilibrium | Ethyl acetate | 65% | masterorganicchemistry.com |

| Acetic acid | 10-fold excess Ethanol | Acid catalyst | Equilibrium | Ethyl acetate | 97% | masterorganicchemistry.com |

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed reactions are powerful tools for the synthesis of functionalized derivatives of this compound, allowing for the introduction of a wide array of substituents onto the aromatic core.

Alkoxycarbonylation Approaches

Palladium-catalyzed alkoxycarbonylation represents a sophisticated method for constructing the ester functionalities directly onto a pre-functionalized aromatic ring. rsc.org This reaction typically involves the coupling of an aryl halide or triflate with carbon monoxide and an alcohol in the presence of a palladium catalyst and a ligand. chemicalbook.comd-nb.info For the synthesis of derivatives of this compound, a di-halogenated benzene (B151609) could theoretically be subjected to a double alkoxycarbonylation.

More recently, methods for the palladium-catalyzed alkoxycarbonylation of aromatic C-H bonds have been developed, offering a more atom-economical approach. rsc.org These reactions often employ a directing group to guide the carbonylation to a specific position. For instance, a suitably substituted benzene ring could be envisioned to undergo directed C-H alkoxycarbonylation to yield a substituted isophthalate ester. The choice of ligand is critical in these reactions, as it influences the activity and selectivity of the palladium catalyst. rsc.org

Cross-Coupling Methods Utilizing Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. google.com In the context of synthesizing derivatives of this compound, this reaction typically involves the coupling of a halogenated precursor, such as diethyl 5-bromoisophthalate, with a boronic acid or a boronic ester. nih.govresearchgate.netnih.gov The reaction is catalyzed by a palladium(0) complex, which is often generated in situ, and requires a base to facilitate the transmetalation step. google.com

This methodology allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the isophthalate ring. The reaction is known for its high functional group tolerance, allowing for the synthesis of a diverse library of derivatives. nih.govclaremont.edu

C₆H₃Br(COOC₂H₅)₂ + R-B(OH)₂ --(Pd catalyst, base)--> C₆H₃R(COOC₂H₅)₂ + B(OH)₂Br

Table 2: Illustrative Suzuki-Miyaura Cross-Coupling for the Synthesis of Functionalized Diethyl Isophthalates This table is interactive. Click on the headers to sort the data.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Product | Reference(s) |

|---|---|---|---|---|---|

| Diethyl 5-bromoisophthalate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Diethyl 5-phenylisophthalate | google.comresearchgate.net |

| Diethyl 5-bromoisophthalate | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Diethyl 5-(4-methylphenyl)isophthalate | nih.gov |

| Diethyl 5-iodoisophthalate | Naphthalene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Diethyl 5-(naphthalen-2-yl)isophthalate | google.com |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. nih.govrug.nl

Cyclization Reactions Leading to Heterocyclic Frameworks

Derivatives of this compound can serve as key components in multicomponent reactions to construct heterocyclic frameworks. youtube.comelsevier.comfrontiersin.org For example, a derivative such as diethyl 5-aminoisophthalate can be utilized in reactions like the Paal-Knorr synthesis of pyrroles or the Hantzsch pyridine (B92270) synthesis.

In a typical Paal-Knorr type reaction, the amino group of diethyl 5-aminoisophthalate would react with a 1,4-dicarbonyl compound to form a substituted pyrrole (B145914) ring fused or linked to the isophthalate core. youtube.com The reaction proceeds via the formation of an enamine followed by cyclization and dehydration.

Table 3: Potential Cyclization Reactions Involving Diethyl 5-Aminoisophthalate This table is interactive. Click on the headers to sort the data.

| Dicarbonyl Compound | Reaction Type | Resulting Heterocycle | Reference(s) |

|---|---|---|---|

| Hexane-2,5-dione | Paal-Knorr Pyrrole Synthesis | Diethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate | youtube.com |

| 2,5-Dimethoxytetrahydrofuran | Paal-Knorr Pyrrole Synthesis | Diethyl 5-(1H-pyrrol-1-yl)isophthalate | youtube.com |

| Ethyl acetoacetate (B1235776) (2 equiv.) + Aldehyde | Hantzsch Pyridine Synthesis | Substituted dihydropyridine (B1217469) derivative | nih.gov |

Alternative Synthetic Routes and Reinvestigations of Reported Methodologies

Beyond the direct esterification of substituted isophthalic acids, alternative routes to functionalized derivatives of this compound often involve the functionalization of the parent diester, diethyl isophthalate. For instance, the synthesis of diethyl 5-nitroisophthalate can be achieved by the nitration of diethyl isophthalate. google.comgoogle.com This approach, however, can sometimes lead to the formation of isomeric byproducts, necessitating careful control of reaction conditions and purification procedures.

Reinvestigations of reported methodologies often focus on improving the purity of the final product. For example, the synthesis of dimethyl 5-nitroisophthalate via the esterification of 5-nitroisophthalic acid has been reported to yield a product contaminated with the monomethyl ester, which may be unsuitable for certain applications, such as in the pharmaceutical industry. google.comgoogle.com This has led to the development of modified procedures aimed at achieving higher purity in a single step. google.com

Furthermore, the development of more environmentally benign and efficient catalytic systems is an ongoing area of research. This includes the use of novel catalysts for esterification that avoid strong mineral acids, as well as the optimization of palladium-catalyzed reactions to proceed under milder conditions with lower catalyst loadings. wikipedia.orggoogle.com

Solvent Systems and Reaction Conditions in Synthesis

The synthesis of this compound and its derivatives predominantly relies on the principles of Fischer-Speier esterification. This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The choice of solvent and the specific reaction conditions are critical for optimizing the synthesis, especially for achieving selective di-esterification of a tri-carboxylic acid.

A cornerstone of this synthesis is the use of an excess of the alcohol reactant, typically ethanol, which often serves as the solvent itself. iucr.orgmasterorganicchemistry.combyjus.comchemistrysteps.comlibretexts.org This high concentration of ethanol helps to drive the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. chemistrysteps.comlibretexts.org The removal of water, a byproduct of the esterification, is another critical factor for maximizing the yield of the desired ester. chemistrysteps.com

Acid catalysts are indispensable for the Fischer-Speier esterification to proceed at a practical rate. Commonly employed catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is typically conducted under reflux conditions, with temperatures ranging from 60 to 180°C, to ensure a sufficient reaction rate. scienceready.com.au The heat not only accelerates the reaction but also facilitates the removal of water, especially when a Dean-Stark apparatus is used in conjunction with a co-solvent like toluene. cerritos.edu

For the synthesis of functionalized analogues, the choice of solvent can be more varied. For instance, in the preparation of diethyl 5-(2-cyanophenoxy)isophthalate, dry dimethylformamide (DMF) is employed as the solvent. iucr.org This polar aprotic solvent is suitable for reactions involving salts, such as the potassium carbonate used in this specific synthesis. iucr.org The reaction temperature is maintained at 353 K (80 °C) for 24 hours. iucr.org In another example, the synthesis of 3,5-Bis(benzyloxy)benzoic acid from methyl 3,5-dihydroxybenzoate (B8624769) utilizes acetonitrile (B52724) as the solvent under reflux conditions at 68°C for 48 hours, followed by a saponification step in ethanol. nih.gov

The synthesis of other functionalized analogues, such as diethyl 5-(hydroxymethyl)isophthalate, is achieved through the esterification of 5-(hydroxymethyl)isophthalic acid with ethanol. ontosight.ai While specific conditions from primary literature are not detailed in the immediate search results, the principles of Fischer esterification would apply. Similarly, the preparation of dimethyl 5-aminoisophthalate involves the esterification of 5-aminoisophthalic acid with methanol, resulting in a product with a melting point of 178-181 °C. sigmaaldrich.comchemicalbook.com The use of different alcohols allows for the synthesis of various dialkyl esters.

The following tables summarize the solvent systems and reaction conditions for the synthesis of this compound and its functionalized analogues based on the available research findings.

Table 1: General Solvent Systems and Reaction Conditions for Fischer-Speier Esterification

| Catalyst | Solvent System | Temperature (°C) | Reaction Time (hours) | Key Features |

| H₂SO₄, p-TsOH | Excess Alcohol (e.g., Ethanol) | Reflux (60-110) | 1-10 | Drives equilibrium towards ester formation. masterorganicchemistry.comcerritos.edu |

| H₂SO₄, p-TsOH | Alcohol with a non-polar co-solvent (e.g., Toluene, Hexane) | Reflux | Variable | Azeotropic removal of water using a Dean-Stark apparatus. cerritos.edu |

| Acetyl Chloride (in situ HCl generation) | Absolute Ethanol | Reflux | Not specified | In-situ generation of the acid catalyst. cerritos.edu |

Table 2: Specific Reaction Conditions for Functionalized Analogues

| Compound | Starting Material | Solvent | Catalyst/Reagent | Temperature | Time |

| Diethyl 5-(2-cyanophenoxy)isophthalate | 5-Hydroxyisophthalic acid diethyl ester, 2-fluorobenzonitrile | Dry Dimethylformamide (DMF) | K₂CO₃ | 353 K (80 °C) | 24 h |

| 3,5-Bis(benzyloxy)benzoic acid | Methyl 3,5-dihydroxybenzoate, Benzyl bromide | Acetonitrile, then Ethanol | K₂CO₃, then KOH | Reflux (68 °C), then Reflux | 48 h, then completion |

| Dimethyl 5-aminoisophthalate | 5-Aminoisophthalic acid, Methanol | Not specified | Acid catalyst | Not specified | Not specified |

| Diethyl 5-(hydroxymethyl)isophthalate | 5-(Hydroxymethyl)isophthalic acid, Ethanol | Not specified | Acid catalyst | Not specified | Not specified |

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Bis Ethoxycarbonyl Benzoate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

The primary structure of 3,5-Bis(ethoxycarbonyl)benzoate is unequivocally confirmed through the analysis of its ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a singlet or a multiplet in the downfield region, a consequence of the deshielding effect of the aromatic ring current and the electron-withdrawing carboxyl groups. The ethyl groups give rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom of the ester group are deshielded and appear as a quartet, while the terminal methyl protons (-CH₃) appear as an upfield triplet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups are observed at the most downfield chemical shifts. The aromatic carbons show signals in the intermediate region, with their specific shifts influenced by the attached ester groups. The carbons of the ethyl groups, the methylene (-CH₂-) and methyl (-CH₃) carbons, are found in the upfield region of the spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Triethyl benzene-1,3,5-tricarboxylate)

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~8.7 (s, 3H) | ~131 |

| Methylene CH₂ | ~4.4 (q, 6H) | ~61 |

| Methyl CH₃ | ~1.4 (t, 9H) | ~14 |

| Carbonyl C=O | - | ~165 |

| Aromatic C-CO | - | ~134 |

Note: The chemical shifts (δ) are approximate and can vary slightly depending on the solvent and experimental conditions. s = singlet, q = quartet, t = triplet.

Heteronuclear NMR for Specialized Derivatives

While standard ¹H and ¹³C NMR are sufficient for the structural confirmation of this compound itself, the analysis of specialized derivatives may necessitate the use of heteronuclear NMR techniques. For instance, if the ethyl groups were to be replaced with moieties containing other NMR-active nuclei, such as fluorine (¹⁹F) or phosphorus (³¹P), the corresponding heteronuclear NMR experiments would be crucial. These techniques would provide direct information about the environment of these heteroatoms and their coupling to neighboring protons and carbons, offering deeper structural insights into the modified compound.

Two-Dimensional (2D) NMR Techniques

To further solidify the structural assignment and resolve any spectral ambiguities, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. In the COSY spectrum of this compound, a cross-peak would be observed between the quartet of the methylene protons and the triplet of the methyl protons, confirming their connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a correlation between the aromatic proton signal and the aromatic CH carbon signal, as well as correlations between the methylene protons and their corresponding carbon, and the methyl protons and their carbon.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. The molecular formula of this compound (as triethyl benzene-1,3,5-tricarboxylate) is C₁₅H₁₈O₆. molbase.com The calculated exact mass for the neutral molecule is 294.1103 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound (Triethyl benzene-1,3,5-tricarboxylate)

| Parameter | Value |

| Molecular Formula | C₁₅H₁₈O₆ |

| Calculated Exact Mass | 294.1103 Da |

| Molecular Weight | 294.30 g/mol molbase.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is invaluable for assessing the purity of a this compound sample and for analyzing complex mixtures containing this compound.

In an LC-MS analysis, the sample is first injected into an LC system, where the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. As each component elutes from the LC column, it is introduced into the mass spectrometer. The mass spectrometer then provides a mass spectrum for each separated component, allowing for its identification.

For a purity assessment of this compound, a single sharp peak would be expected in the chromatogram at a specific retention time. The mass spectrum corresponding to this peak would show the molecular ion of the compound, further confirming its identity. The presence of any additional peaks in the chromatogram would indicate the presence of impurities, which could then be identified by their respective mass spectra. This technique is crucial for quality control in the synthesis and application of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for the identification of functional groups within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

A detailed IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These would include:

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

C-H Stretching: Sharp bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl groups and above 3000 cm⁻¹ for the aromatic C-H bonds of the benzene ring.

C=O Stretching: Two distinct carbonyl stretching bands would be anticipated. One for the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹, and another for the ester carbonyl groups, usually at a slightly higher frequency, around 1720-1740 cm⁻¹.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and carboxylic acid groups.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range characteristic of the benzene ring.

However, a specific, published, and verifiable IR spectrum for this compound is not available at this time. For comparative purposes, the IR spectrum of the related compound, diethyl isophthalate (B1238265), is available in the NIST Chemistry WebBook. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

For this compound, the UV-Vis spectrum would be expected to exhibit absorption bands corresponding to the π → π* transitions of the aromatic benzene ring. The presence of the carboxyl and ethoxycarbonyl substituents would influence the position and intensity of these absorptions. General spectroscopic studies of similar aromatic compounds are available and provide a basis for what could be expected. googleapis.com However, specific experimental UV-Vis absorption data for this compound, including maxima (λmax) and molar absorptivity values, are not found in the reviewed literature.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformation, and intermolecular interactions of this compound.

Analysis of Dihedral Angles and Intermolecular Interactions

A crystallographic study of this compound would allow for the detailed analysis of key structural features, such as the dihedral angles between the plane of the benzene ring and the planes of the two ethoxycarbonyl groups and the carboxylic acid group. This would reveal the conformational preferences of the molecule in the solid state. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and other potential weak interactions, would elucidate the crystal packing and the formation of supramolecular architectures. While detailed crystallographic analyses are available for derivatives, such as diethyl 5-(2-cyanophenoxy)isophthalate ambeed.com and 5-[(4-carboxybenzyl)oxy]isophthalic acid, no such data has been published for this compound itself.

Crystallographic Data Resources and Structural Databases

Crystallographic data is typically deposited in databases such as the Cambridge Structural Database (CSD). A search of the CSD and other relevant databases did not yield a crystal structure for this compound. The availability of such data would be indicated by a CCDC deposition number.

Theoretical and Computational Chemistry Approaches in the Study of 3,5 Bis Ethoxycarbonyl Benzoate Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For benzoate (B1203000) esters, these calculations reveal the distribution of electrons and energy levels, which dictates their chemical behavior.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. researchgate.net DFT calculations are employed to optimize the molecular geometry of benzoate analogues, predicting bond lengths and angles that often show good correlation with experimental data obtained from techniques like X-ray crystallography. nih.gov

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. In studies of various benzoate ester derivatives, DFT calculations have shown that the HOMO is often located over the aromatic ring, while the LUMO may be concentrated over other parts of the molecule, such as acceptor groups. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT application. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Calculated Quantum Chemical Parameters for Benzoate Analogues using DFT

| Compound/Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Basis Set |

|---|---|---|---|---|

| Methyl Benzoate Derivative | -6.8 | -1.5 | 5.3 | B3LYP/6-311++G(d,p) |

| Naphthyl Benzoate Ester | -6.2 | -2.1 | 4.1 | B3LYP/6-311G** |

| Benzoate Ester with Triazole | -5.9 | -1.8 | 4.1 | B3LYP/6-31G* |

Note: The data in this table is representative of typical values found in computational studies of benzoate analogues and is intended for illustrative purposes. researchgate.netresearchgate.netmdpi.com

The analysis calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. For example, the interaction between the lone pair of the carbonyl oxygen and the adjacent C-C π* orbital in the ring helps to explain the planarity and rigidity of the ester group relative to the benzene (B151609) ring. NBO analysis also provides information about the charge distribution on individual atoms, complementing the insights from MEP maps. researchgate.net

Mechanistic Elucidation through Computational Modeling

For instance, in reactions such as hydrolysis or transesterification of 3,5-Bis(ethoxycarbonyl)benzoate, computational models can simulate the approach of a nucleophile (like a hydroxide (B78521) ion or an alcohol). DFT calculations can determine the structure and energy of the tetrahedral intermediate and the transition state leading to it. This allows for a comparison of different possible mechanisms, such as base-catalyzed versus acid-catalyzed hydrolysis, and helps identify the rate-determining step of the reaction. While specific studies on this compound itself are not prevalent, the methodologies applied to other esters are directly transferable. organic-chemistry.org The electronic structure information derived from DFT and NBO analyses, which identifies reactive sites, serves as the foundation for these mechanistic investigations. researchgate.net

Predictive Modeling of Molecular Conformations and Interactions

The biological or material properties of a molecule are heavily dependent on its three-dimensional shape (conformation) and how it interacts with its environment. Computational modeling provides powerful predictive tools for exploring these aspects.

For analogues of this compound, computational methods can predict the most stable conformations by calculating the relative energies of different spatial arrangements of the ethoxycarbonyl groups. These groups can rotate around the single bond connecting them to the benzene ring, and modeling can identify the lowest energy (most probable) rotational state. DFT calculations have shown that planar conformations are often the most stable for such aromatic esters. mdpi.combohrium.com

Furthermore, molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a larger receptor, such as a protein. researchgate.net This is particularly relevant for designing benzoate ester analogues with potential biological activity. The modeling simulates the placement of the ester within the binding site of a target protein, and scoring functions are used to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the ligand-receptor complex. The insights gained from molecular docking can guide the synthesis of new derivatives with improved binding and, consequently, enhanced biological effects. researchgate.netmdpi.com

Role of 3,5 Bis Ethoxycarbonyl Benzoate As a Chemical Building Block and Functional Moiety

Precursor in Complex Organic Synthesis

The symmetrically substituted aromatic core of 3,5-Bis(ethoxycarbonyl)benzoate makes it an attractive starting material for the synthesis of more complex molecules, particularly heterocyclic systems and functionalized ligands.

Integration into Heterocyclic Systems

While direct examples of the use of this compound in classic named reactions for heterocycle synthesis like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction are not extensively documented in readily available literature, its structural motifs are pertinent to the construction of pyridine and pyrimidine (B1678525) rings. The presence of 1,3-dicarbonyl-like functionality, after suitable transformation, suggests its potential as a precursor. For instance, the core structure could theoretically be incorporated into synthetic strategies for preparing substituted pyridines and pyrimidines, which are significant scaffolds in medicinal chemistry. baranlab.orgpharmaguideline.comorganic-chemistry.orgmdpi.comorganic-chemistry.orgslideshare.netgrowingscience.comasianpubs.orgumich.edunuph.edu.ua

The synthesis of pyridines often involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849), or a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia in the Hantzsch synthesis. baranlab.orgpharmaguideline.com Similarly, pyrimidine synthesis can be achieved through methods like the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com The structural elements of this compound could be envisioned to participate in such cyclization reactions after appropriate chemical modification.

Functionalized Phosphanes in Ligation Chemistry

The derivatization of this compound can lead to the formation of functionalized phosphane (phosphine) ligands, which are crucial in various chemical transformations, including ligation chemistry. The Staudinger ligation, a highly chemoselective reaction for forming an amide bond between a phosphine (B1218219) and an azide, relies on phosphines bearing an electrophilic trap, often an ester group. wikipedia.orgnih.govnih.govrsc.org

The structure of this compound provides a scaffold that can be chemically modified to incorporate a phosphine moiety. For example, the carboxylate group could be converted to an azide, and one of the ester groups could be transformed into a phosphine. This would result in a molecule primed for an intramolecular Staudinger ligation or for use as a bifunctional linker in more complex molecular assemblies. While direct synthesis of such phosphanes from this compound is not explicitly detailed in the surveyed literature, the principles of phosphine ligand synthesis and the Staudinger ligation provide a clear pathway for its potential application. iaea.orgiaea.org

Table 1: Key Reactions in Ligation Chemistry

| Reaction Name | Reactants | Product | Key Features |

| Staudinger Ligation | Phosphine with an ortho-ester, Azide | Amide | Bioorthogonal, forms a stable amide bond. |

Application as a Protecting Group in Nucleic Acid Synthesis

Protecting groups are essential tools in the chemical synthesis of nucleic acids, preventing unwanted side reactions of the various functional groups present in nucleosides.

Ligands in Catalytic Systems

The design of ligands is central to the development of efficient and selective transition metal and organocatalytic systems. The functional groups on this compound offer handles for the synthesis of novel ligands.

Nucleophilic Phosphine Catalysis

Nucleophilic phosphine catalysis is a powerful strategy in organic synthesis that relies on the addition of a phosphine to an electrophilic species to generate a reactive zwitterionic intermediate. The nature of the phosphine ligand, including its steric and electronic properties, is critical to the success of these catalytic cycles.

Phosphine ligands derived from aromatic carboxylates can be synthesized and utilized in various catalytic reactions. The ester and carboxylic acid functionalities of this compound can be transformed to incorporate one or more phosphine groups, creating mono- or multidentate ligands. The electronic properties of the benzene (B151609) ring, influenced by the remaining carboxylate groups, would modulate the nucleophilicity and catalytic activity of the phosphine center. Such ligands could find application in a range of phosphine-catalyzed reactions, including annulations, cycloadditions, and Michael additions. The development of phosphine ligands with remote steric hindrance has been shown to enhance nickel catalysis, a concept that could be explored with ligands derived from this aromatic platform. nih.gov

Heterogeneous Catalysis with Metal Complexes

The utility of this compound in heterogeneous catalysis is primarily realized through its role as a precursor to the rigid and versatile linker, 1,3-benzenedicarboxylic acid. Following the hydrolysis of its ethoxycarbonyl groups, the resulting dicarboxylate moiety readily coordinates with various metal ions to form robust and porous metal-organic frameworks (MOFs). These frameworks serve as highly effective heterogeneous catalysts, where the metallic nodes act as active catalytic centers and the organic linkers provide a stable, high-surface-area support structure.

The design and synthesis of these MOFs allow for a high degree of tunability. By systematically varying the metal ions and the organic linkers, the resulting frameworks can be endowed with specific properties tailored for different catalytic applications. wpi.edu The porous nature of these materials is a key feature, providing accessible active sites for substrate molecules and facilitating mass transport during catalytic processes. wpi.edu

Metal-organic frameworks derived from the corresponding tricarboxylic acid, 1,3,5-benzenetricarboxylic acid (H3BTC), which shares the same core structure, have been extensively studied in heterogeneous catalysis. These studies provide significant insight into how the dicarboxylate derived from this compound would function in similar catalytic systems. For instance, copper-based MOFs synthesized with H3BTC (Cu-BTC) have demonstrated considerable potential for CO2 adsorption and conversion. humg.edu.vn The choice of solvent during the synthesis of these Cu-BTC frameworks has been shown to strongly influence their final structure, morphology, and specific surface area, which in turn affects their catalytic performance. humg.edu.vn

Similarly, MOFs constructed with other metal ions such as zinc (Zn), iron (Fe), and zirconium (Zr) have been synthesized using H3BTC and investigated for various catalytic applications. plos.orgresearchgate.net For example, Zr-based MOFs have been employed as catalysts in the esterification of palmitic acid, a key reaction in biodiesel production. researchgate.net The catalytic activity in these materials is often attributed to the Lewis acidic metal sites within the framework. rsc.org

The modification of these MOFs, either by introducing functional groups onto the organic linker or by incorporating different metal ions, can further enhance their catalytic properties. rsc.orgnih.gov This versatility underscores the importance of the foundational building blocks, such as this compound, in the development of advanced heterogeneous catalysts. The resulting materials have shown promise in a range of applications, from the conversion of biomass into biofuels to the remediation of environmental pollutants. plos.orgmdpi.com

Research Findings on MOFs with Related Linkers

To illustrate the catalytic potential, the following table summarizes research findings on MOFs synthesized with the closely related linker, 1,3,5-benzenetricarboxylic acid (H3BTC). These examples highlight the types of catalytic reactions and the performance that can be expected from frameworks constructed with the dicarboxylate derived from this compound.

| Metal Ion | MOF Designation | Synthesis Method | Catalytic Application | Key Findings | Reference |

| Copper (Cu) | Cu-BTC (Cu3(BTC)2) | Potentiodynamic in ethanol (B145695) | CO2 Adsorption | High specific surface area (620 m²/g) and high CO2 adsorption capacity (3.6 mmol/g). | humg.edu.vn |

| Nickel (Ni) | Ni-BTC | Ultrasonic irradiation in DMF | Not specified | Porous structure with high thermal stability. | researchgate.net |

| Zinc (Zn) | Zn-BTC | Solvothermal | Heavy metal removal | High specific surface area (502.63 m²/g) and effective in remediating multi-metal polluted soil. | plos.org |

| Iron (Fe) | Fe-BTC | Solvothermal | Heavy metal removal | Showed the highest capacity for stabilizing heavy metals, particularly lead (Pb), in soil. | plos.org |

| Zirconium (Zr) | Zr-BTC | Solvothermal | Esterification of palmitic acid | Thermally stable up to 322°C with good catalytic activity, achieving maximum conversion with 0.6% catalyst loading. | researchgate.net |

These findings demonstrate the critical role of the aromatic carboxylate linker in creating robust and catalytically active metal-organic frameworks. The ability to form stable, porous structures with a variety of metal ions makes the dicarboxylate derived from this compound a valuable component in the design of next-generation heterogeneous catalysts.

Coordination Chemistry of Benzoate Based Ligands and Metal Organic Frameworks Mofs

Design Principles for Benzoate-Derived Organic Linkers

The rational design of organic linkers is paramount in dictating the final topology, porosity, and functionality of a MOF. nih.gov By modifying the core structure, length, and functional groups of benzoate-based linkers, chemists can engineer materials with tailored properties for specific applications such as gas storage, separation, and catalysis. alfa-chemistry.comacs.org

Pyrene (B120774), a polycyclic aromatic hydrocarbon, is an attractive core for organic linkers due to its unique optical and electronic properties. rsc.org When functionalized with carboxylate groups, pyrene-based ligands can be incorporated into MOFs, imparting these properties to the resulting framework. rsc.orgiucr.org These linkers facilitate the creation of MOFs with features like large surface areas and strong π-π stacking interactions, which are beneficial for adsorption and separation processes. rsc.orgnih.gov

A prominent example is 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), a ligand used to construct a variety of pyrene-based MOFs. nih.govacs.org The functionalization of pyrene with carboxylates, as well as other groups like phosphonates and sulfonates, allows for diverse coordination with metal ions, leading to a wide range of MOF structures with potential applications in luminescence, photocatalysis, and electronics. rsc.orgiucr.org For instance, a vanadium-based MOF synthesized with the TBAPy linker, V-TBAPy, exhibits a porous structure with a high surface area, making it promising for adsorption and catalysis. researchgate.net

Table 1: Examples of Pyrene-Based MOFs and Their Properties

| MOF Name | Metal Ion(s) | Ligand(s) | Key Features | Potential Applications |

|---|---|---|---|---|

| NU-1300 | Uranium | Pyrene-based carboxylate | 3D water-stable, anionic framework | Selective adsorption of cationic molecules |

| Zn₂(TBAPy) | Zn(II) | TBAPy | Moderate CO₂ uptake, strong binding sites | Gas adsorption and separation |

Data sourced from multiple research findings to illustrate the diversity of pyrene-based MOFs. rsc.orgnih.govresearchgate.net

The number of coordinating carboxylate groups on a linker is a critical factor in MOF design. Multicarboxylate linkers, such as tricarboxylates and hexacarboxylates, can form more connections with metal nodes, leading to frameworks with enhanced stability and rigidity. alfa-chemistry.comresearchgate.net

Tricarboxylate linkers are fundamental building blocks in MOF synthesis. alfa-chemistry.com The most representative example is 1,3,5-benzenetricarboxylic acid (H₃BTC), which is used to synthesize iconic MOFs like HKUST-1 (also known as MOF-199) and MIL-100. alfa-chemistry.com The strategic functionalization of tricarboxylate linkers can also be used to fine-tune the resulting MOF structure. For example, introducing different functional groups at the ortho-position of the carboxyl groups can alter the linker's acidity and conformation, leading to the formation of rare-earth MOFs with novel and complex topologies. nih.govduke.edu

Hexacarboxylate linkers are employed to construct MOFs with exceptionally high porosity and surface areas. nih.gov These linkers, often based on a central aromatic core like benzene (B151609) or triazine, extend outwards to form multiple coordination points. nih.gov MOFs such as NU-109 and NU-110, built from hexadentate linkers, exhibit remarkable surface areas exceeding 7000 m²/g, making them highly attractive for gas storage applications. nih.gov

Synthesis and Structural Diversity of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The synthesis of MOFs typically involves the self-assembly of metal ions and organic linkers under solvothermal or hydrothermal conditions. researchgate.net The resulting structures exhibit vast diversity, ranging from simple one-dimensional chains to complex three-dimensional frameworks.

A breakthrough in the rational design of MOFs was the development of the Secondary Building Unit (SBU) approach. nih.gov This concept involves using pre-formed, stable polynuclear metal clusters as nodes, which have well-defined geometries and directional bonding points. nih.govacs.org The geometry of these SBUs, along with the linker's geometry, largely determines the topology of the final framework. researchgate.net

The dimensionality of a coordination polymer or MOF is controlled by the connectivity of its building blocks. The number and orientation of the binding sites on the organic linker and the coordination number and geometry of the metal SBU work in concert to direct the assembly into a 1D, 2D, or 3D structure.

1D Structures: Often formed from the connection of metal centers with ditopic (two-connecting) linkers. An example includes lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which form infinite one-dimensional chains. figshare.com

2D Structures: Can arise from tritopic linkers connecting to metal nodes in a planar fashion or from higher connectivity linkers forming layered structures. For instance, a coordination polymer synthesized with the ligand 3,5-bis(carboxylatomethoxy)benzoate and zinc(II) ions results in a two-dimensional double-layered framework with a (4,4) topology. nih.gov Similarly, Hofmann-based MOFs incorporating a bis-pyrazole linker can form undulating 2D layers. rsc.org

3D Structures: Typically require linkers with higher connectivity (three or more connecting points) and SBUs that provide points of extension in multiple directions, leading to robust, porous frameworks. researchgate.net Pyrene-based MOFs like NU-1300 and the classic MOF-5 are prime examples of highly porous 3D structures. rsc.orglibretexts.org

Stability and Environmental Considerations in MOF Development

For practical applications, the stability of MOFs under various conditions is a critical concern. Furthermore, as the production of MOFs scales up, the environmental impact of their synthesis and lifecycle becomes increasingly important. birmingham.ac.uk

The chemical, thermal, and mechanical stability of a MOF is influenced by several factors. ustc.edu.cnnih.gov A key determinant is the strength of the coordination bond between the metal and the ligand, which can be predicted using Pearson's Hard and Soft Acid-Base (HSAB) theory. acs.orgnih.gov Highly stable MOFs are often formed by combining hard acids (high-valent metal ions like Cr³⁺, Zr⁴⁺, Fe³⁺) with hard bases (like carboxylate oxygen atoms). ustc.edu.cnnih.gov This principle is exemplified in the high stability of the MIL and UiO series of MOFs. ustc.edu.cn Conversely, combining soft acids (like Ag⁺) or borderline acids (like Zn²⁺, Co²⁺) with soft bases (N-donor linkers like azolates) can also yield robust frameworks. nih.gov

Organometallic Complexes Incorporating Benzoate (B1203000) Moieties

Organotin(IV) carboxylates represent a widely studied class of compounds due to their structural diversity and applications ranging from catalysis to materials science and medicine. sysrevpharm.orgpreprints.org The coordination behavior of benzoate-based ligands with organotin(IV) moieties is dictated by several factors, including the nature of the organic substituents on the tin atom, the stoichiometry of the reactants, and the specific functional groups present on the benzoate ligand itself. The compound 3,5-Bis(ethoxycarbonyl)benzoate, also known as diethyl isophthalate (B1238265), offers multiple potential coordination sites through its carboxylate group and the carbonyl oxygen atoms of its two ethoxycarbonyl substituents. nih.gov

The synthesis of organotin(IV) carboxylates is typically achieved through straightforward reactions, such as the reaction of an organotin(IV) halide or oxide with the corresponding carboxylic acid or its alkali metal salt in an anhydrous organic solvent. sysrevpharm.orgnih.gov For a ligand like 3,5-Bis(ethoxycarbonyl)benzoic acid, reaction with a triorganotin(IV) precursor (R₃SnX) would likely yield complexes of the type R₃Sn(L), while a diorganotin(IV) precursor (R₂SnX₂) could form R₂Sn(L)₂ or polynuclear structures.

The coordination number and geometry around the central tin(IV) atom are highly variable. Organotin(IV) compounds can display coordination numbers from four to seven, leading to a range of geometries. ajbasweb.com The number and nature of the organic groups (R) covalently bonded to the tin atom significantly influence the resulting structure. Generally, tri-substituted (R₃SnX) and di-substituted (R₂SnX₂) derivatives tend to adopt five- and six-coordinate geometries, respectively. sysrevpharm.org

In complexes involving this compound, the carboxylate group can coordinate to the tin center in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two different tin atoms. The latter mode is crucial in the formation of dimeric, oligomeric, or polymeric structures. Furthermore, the carbonyl oxygen atoms of the ethoxycarbonyl groups at the 3- and 5-positions can engage in intramolecular or intermolecular coordination to the tin center, potentially increasing the coordination number. This is particularly plausible in diorganotin(IV) and monoorganotin(IV) systems where the Lewis acidity of the tin atom is higher. For instance, studies on related polyaromatic carboxylate ligands have shown that carbonyl groups can coordinate to tin, leading to high coordination numbers such as seven, resulting in a distorted pentagonal bipyramid geometry. uzh.ch

The structural possibilities are diverse. With triorganotin(IV) moieties like triphenyltin(IV) or tributyltin(IV), the carboxylate ligand may bridge adjacent tin centers to form one-dimensional coordination polymers. uzh.ch Diorganotin(IV) compounds can form discrete dinuclear entities or more complex polymeric structures. uzh.ch The bifunctional nature of the this compound ligand, with its two ester groups supplementing the primary carboxylate function, makes it a candidate for building extended supramolecular networks.

Spectroscopic methods are vital for characterizing these complexes. In Fourier-transform infrared (FT-IR) spectroscopy, the difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (COO⁻) can help elucidate its coordination mode. A large Δν value (typically >200 cm⁻¹) suggests a monodentate coordination, whereas a smaller value is indicative of bidentate (chelating or bridging) coordination. ajbasweb.com Furthermore, the appearance of stretching bands for Sn-O and Sn-C in the far-IR region confirms the formation of the complex. ajbasweb.comias.ac.in

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative for determining the coordination number of the tin atom in solution. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination environment. Different coordination numbers correspond to distinct chemical shift ranges, as summarized in the table below. ajbasweb.com It should be noted that structures in the solid state, determined by X-ray crystallography, may differ from those in solution due to fluxional behavior or dissociation. sysrevpharm.org

Table 1: Typical Coordination Geometries and ¹¹⁹Sn NMR Data for Organotin(IV) Carboxylates

| Coordination Number | Typical Geometry | R Groups on Sn | ¹¹⁹Sn NMR Shift Range (ppm) |

| 4 | Tetrahedral | R₃SnL, R₄Sn | +200 to -60 |

| 5 | Trigonal Bipyramidal | R₃SnL, R₂SnL₂ | -90 to -190 |

| 6 | Octahedral | R₂SnL₂, RSnL₃ | -210 to -400 |

| 7 | Pentagonal Bipyramid | R₂SnL₂ | Varies, often > -400 |

Data compiled from various studies on organotin(IV) carboxylates. ajbasweb.comuzh.ch

Q & A

Basic Research Question

- NMR : ¹H NMR (δ 1.3–1.5 ppm for ethoxy CH₃, δ 4.3–4.5 ppm for CH₂) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) confirm esterification.

- IR : Strong stretches at ~1720 cm⁻¹ (C=O) and 1280 cm⁻¹ (C-O).

- Mass spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., m/z 297.30 for [M+H]⁺) .

How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic acyl substitution?

Advanced Research Question

Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity of the carbonyl carbon:

- Activation : Trifluoromethyl derivatives (e.g., 3,5-bis(trifluoromethyl)benzoic acid) exhibit faster reaction rates due to increased polarization of C=O bonds .

- Mechanistic studies : Kinetic analysis (UV-Vis or NMR monitoring) reveals second-order dependence on nucleophile concentration.

- Steric effects : Bulky substituents at the 3,5-positions may hinder nucleophilic attack, requiring optimized solvents (e.g., DMF) .

What strategies mitigate conflicting data in the thermal stability analysis of this compound?

Advanced Research Question

Contradictions in DSC/TGA data often arise from impurities or polymorphic forms:

- Replicate experiments : Conduct triplicate runs under inert atmospheres (N₂ or Ar) to exclude oxidative decomposition.

- Control variables : Use identical heating rates (e.g., 10°C/min) and sample masses.

- Complementary techniques : Pair DSC with variable-temperature XRD to correlate thermal events with structural changes .

How can computational methods predict the supramolecular interactions of this compound in crystal engineering?

Advanced Research Question

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations model packing motifs:

- Hydrogen bonding : Identify potential donor-acceptor pairs (e.g., ester carbonyls and hydroxyl groups).

- π-π stacking : Calculate interaction energies between aromatic rings (e.g., ~-5 kcal/mol for face-to-face stacking).

- Software tools : Mercury (Cambridge Crystallographic Database) visualizes crystal packing, while Gaussian optimizes geometries .

What role does this compound play in designing metal-organic frameworks (MOFs)?

Advanced Research Question

The ligand’s rigidity and carboxylate/ethoxy groups enable coordination to metal nodes:

- Ligand design : Flexibility in the ethoxy chain allows tunable porosity (e.g., Zn-based MOFs with surface areas > 500 m²/g).

- Photoluminescence : Charge-transfer interactions between metal centers and benzoate π-systems yield luminescent MOFs for sensing applications .

How do solvent polarity and proticity influence the solubility of this compound?

Basic Research Question

- Polar aprotic solvents : DMSO and DMF dissolve the compound via dipole-dipole interactions.

- Protic solvents : Ethanol and methanol exhibit moderate solubility due to hydrogen bonding with ester oxygens.

- Quantitative analysis : Measure solubility parameters (Hansen solubility parameters) to optimize reaction media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.